molecular formula C₃₂H₅₅BrN₂O₃ B029396 Desacetylvecuronium bromide CAS No. 73319-13-8

Desacetylvecuronium bromide

Cat. No. B029396
CAS RN: 73319-13-8
M. Wt: 595.7 g/mol
InChI Key: UPUCOGXSWOPTGS-FMCCZJBLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desacetylvecuronium bromide is a derivative of vecuronium bromide, a non-depolarizing neuromuscular blocking agent.

Synthesis Analysis

  • Vecuronium bromide, the precursor of this compound, has been synthesized through a process involving esterification, elimination, oxidation, ring opening, reduction, and acetylation, followed by reaction with bromomethane. This method is cost-effective and suitable for commercial scale manufacture (Jiang Hong, 2009).

Molecular Structure Analysis

  • The molecular structure of vecuronium bromide has been determined using single-crystal X-ray diffraction analysis. This provides insights into the molecular geometry and conformation which can be related to this compound (H. Kooijman et al., 1992).

Chemical Reactions and Properties

  • The pharmacological profile of this compound, the principal metabolite of vecuronium, has been investigated, highlighting its potency as a neuromuscular blocking drug. This study provides insights into its pharmacodynamics and pharmacokinetics (J. Caldwell et al., 1994).

Physical Properties Analysis

  • Detailed analysis of the physical properties of this compound is not directly available in the provided literature. However, vecuronium bromide's crystal and molecular structure study might offer some indirect insights into its physical characteristics (H. Kooijman et al., 1992).

Chemical Properties Analysis

  • An understanding of the chemical properties of this compound can be partially inferred from studies on vecuronium bromide and its metabolites. The interactions of vecuronium with its metabolites indicate complex chemical behavior, which may extend to this compound (K S Khuenl-Brady et al., 1992).

Scientific Research Applications

  • Vecuronium and Renal Failure/Pregnancy : A study by Kumagai, Hatashima, and Mori (1993) found that spontaneous desacetylation of vecuronium in plasma is not responsible for prolonged neuromuscular blockade in patients with renal failure and pregnancy (Kumagai, Hatashima, & Mori, 1993).

  • Quantitative Analysis in Postmortem Investigation : Vorce, Mallak, and Jacobs (2008) developed a method to accurately quantitate vecuronium and its active metabolite, 3-desacetylvecuronium, in blood and tissue samples, revealing its potential recreational use (Vorce, Mallak, & Jacobs, 2008).

  • Prolonged Neuromuscular Blockade and Critical Illness : Research by Segredo et al. (1992) associated prolonged neuromuscular blockade after long-term vecuronium treatment with factors like metabolic acidosis, elevated magnesium levels, female sex, serious renal failure, and high plasma concentrations of 3-desacetylvecuronium (Segredo et al., 1992).

  • Sugammadex and Neuromuscular Block Reversal : Staals et al. (2010) found that Sugammadex rapidly and effectively reverses neuromuscular block induced by 3-desacetyl-vecuronium in anaesthetized rhesus monkeys, improving recovery time compared to spontaneous recovery (Staals et al., 2010).

  • Interaction with Vecuronium Metabolites : A study by Khuenl-Brady, Mair, and Koller (1991) showed that vecuronium and its 3-desacetyl derivative interact additively, while its 3,17-desacetyl derivative shows less than additive interaction, suggesting antagonism (Khuenl-Brady, Mair, & Koller, 1991).

Mechanism of Action

Target of Action

Desacetylvecuronium bromide, also known as 3-Hydroxyvecuronium Bromide, is a nondepolarizing neuromuscular blocking agent . Its primary targets are the cholinergic receptors at the motor end-plate . These receptors play a crucial role in muscle contraction, and by blocking them, this compound can induce muscle relaxation .

Mode of Action

This compound acts by competing for cholinergic receptors at the motor end-plate . This competition prevents acetylcholine, a neurotransmitter responsible for triggering muscle contraction, from binding to these receptors . As a result, it inhibits depolarization, leading to muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking the cholinergic receptors at the motor end-plate, it prevents the transmission of signals from motor neurons to muscles . This blockage inhibits muscle contraction, resulting in muscle relaxation .

Pharmacokinetics

This compound has a smaller plasma clearance and a larger steady-state distribution volume compared to vecuronium . It also has a longer terminal elimination half-life and a longer mean residence time . The renal clearances of Desacetylvecuronium and vecuronium were found to be 0.85 and 0.58 ml.kg-1.min-1, respectively . These properties impact the bioavailability of the drug, influencing its onset and duration of action .

Result of Action

The primary result of this compound’s action is muscle relaxation . By blocking the cholinergic receptors at the motor end-plate, it inhibits muscle contraction . This effect is utilized in medical procedures that require muscle relaxation, such as surgery and mechanical ventilation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of potent inhalation anesthetics can slightly enhance the neuromuscular blocking action of this compound . Additionally, factors such as the patient’s body temperature can affect the duration of action, with hypothermia potentially prolonging it .

properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N2O3.BrH/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUCOGXSWOPTGS-FMCCZJBLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73319-13-8
Record name Desacetylvecuronium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073319138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 73319-13-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESACETYLVECURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7H0SD1GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desacetylvecuronium bromide
Reactant of Route 2
Desacetylvecuronium bromide
Reactant of Route 3
Desacetylvecuronium bromide
Reactant of Route 4
Desacetylvecuronium bromide
Reactant of Route 5
Desacetylvecuronium bromide
Reactant of Route 6
Desacetylvecuronium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.